Cas no 124020-60-6 (L-Valine,N-[N-[3-hydroxy-6-methyl-1-oxo-4-[[N2-[N2-(N-L-valyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]heptyl]-L-isoleucyl]-,[S-(R*,R*)]- (9CI))
124020-60-6 structure
Product Name:L-Valine,N-[N-[3-hydroxy-6-methyl-1-oxo-4-[[N2-[N2-(N-L-valyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]heptyl]-L-isoleucyl]-,[S-(R*,R*)]- (9CI)
Numéro CAS:124020-60-6
Le MF:C36H65N9O12
Mégawatts:815.954409360886
CID:156791
PubChem ID:451654
Update Time:2025-04-19
L-Valine,N-[N-[3-hydroxy-6-methyl-1-oxo-4-[[N2-[N2-(N-L-valyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]heptyl]-L-isoleucyl]-,[S-(R*,R*)]- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- L-Valine,N-[N-[3-hydroxy-6-methyl-1-oxo-4-[[N2-[N2-(N-L-valyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]heptyl]-L-isoleucyl]-,[S-(R*,R*)]- (9CI)
- (2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methyl
- L-Valine,N-[N-[3-hydroxy-6-methyl-1-oxo-4-[[N2-[N2-(N-L-valyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]heptyl]-L-isoleucyl]
- 124020-60-6
- DTXSID80154191
- (S)-2-((2S,3S)-2-((3S,4S)-4-((S)-2-((S)-2-((S)-2-((S)-2-Amino-3-methyl-butanoylamino)-3-hydroxypropanoylamino)-4-carbamoylbutanoylamino)-3-carbamoylpropanoylamino)-3-hydroxy-6-methyl-heptanoylamino)-3-methyl-pentanoylamino)-3-methyl-butyric acid
- (2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methyl-butanoyl]amino]-3-hydroxy-propanoyl]amino]-5-oxo-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]-3-methyl-pentanoyl]amino]-3-methyl-butanoic acid
- H-Val-Ser-Gln-Asn-Sta-Ile-Val-OH
- (S)-2-{(2S,3S)-2-[(3S,4S)-4-((S)-2-{(S)-2-[(S)-2-((S)-2-Amino-3-methyl-butanoylamino)-3-hydroxypropanoylamino]-4-carbamoylbutanoylamino}-3-carbamoylpropanoylamino)-3-hydroxy-6-methyl-heptanoylamino]-3-methyl-pentanoylamino}-3-methyl-butyric acid
- U-85549E
-
- Piscine à noyau: 1S/C36H65N9O12/c1-9-19(8)30(35(55)45-29(18(6)7)36(56)57)44-27(50)14-24(47)21(12-16(2)3)41-32(52)22(13-26(38)49)42-31(51)20(10-11-25(37)48)40-33(53)23(15-46)43-34(54)28(39)17(4)5/h16-24,28-30,46-47H,9-15,39H2,1-8H3,(H2,37,48)(H2,38,49)(H,40,53)(H,41,52)(H,42,51)(H,43,54)(H,44,50)(H,45,55)(H,56,57)/t19-,20-,21-,22-,23-,24-,28-,29-,30-/m0/s1
- La clé Inchi: FLWKEOUQUFIEEX-RBXVSGTMSA-N
- Sourire: O[C@@H](CC(N[C@H](C(N[C@H](C(=O)O)C(C)C)=O)[C@@H](C)CC)=O)[C@H](CC(C)C)NC([C@H](CC(N)=O)NC([C@H](CCC(N)=O)NC([C@H](CO)NC([C@H](C(C)C)N)=O)=O)=O)=O
Propriétés calculées
- Qualité précise: 815.47565
- Masse isotopique unique: 815.47526854g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 12
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 57
- Nombre de liaisons rotatives: 27
- Complexité: 1410
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -4.4
- Surface topologique des pôles: 365Ų
Propriétés expérimentales
- Le PSA: 364.56
L-Valine,N-[N-[3-hydroxy-6-methyl-1-oxo-4-[[N2-[N2-(N-L-valyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]heptyl]-L-isoleucyl]-,[S-(R*,R*)]- (9CI) Littérature connexe
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
124020-60-6 (L-Valine,N-[N-[3-hydroxy-6-methyl-1-oxo-4-[[N2-[N2-(N-L-valyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]heptyl]-L-isoleucyl]-,[S-(R*,R*)]- (9CI)) Produits connexes
- 26305-03-3(Pepstatin)
- 62304-98-7(Thymalfasin)
- 120116-56-5(Sex Pheromone Inhibitor iPD1 trifluoroacetate salt H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH trifluoroacetate salt)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membre gold
Fournisseur de Chine
Réactif
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot